Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate
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Overview
Description
Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate is a chemical compound with the following structural formula:
C19H18N2O3S
This compound belongs to the class of carbamate derivatives and contains both an amide and a thioamide group. Let’s explore its significance and properties.
Preparation Methods
Synthetic Routes: The synthesis of Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate involves an easy synthetic strategy. While specific details may vary, the general approach includes the reaction of appropriate starting materials to form the desired compound.
Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. common steps involve the condensation of a pyridine-3-carboxylic acid derivative with a thiosemicarbazide or related compound, followed by esterification with butyl alcohol.
Industrial Production: Industrial-scale production methods for this compound may involve batch or continuous processes. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate can undergo various chemical reactions:
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation/Reduction: The carbonyl group and thioamide can participate in redox reactions.
Substitution Reactions: The pyridine ring and carbonyl group are susceptible to nucleophilic substitution reactions.
Common reagents include acids, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate finds applications in:
Pesticides: Its insecticidal activity against pests like Spodoptera littoralis makes it valuable in agriculture.
Medicinal Chemistry: Researchers explore its potential as a bioactive compound.
Materials Science: It may serve as a building block for functional materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways within the target organisms.
Comparison with Similar Compounds
Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate stands out due to its unique combination of functional groups. Similar compounds include other carbamate derivatives, but each has distinct properties and applications.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
butyl 4-(pyridine-3-carbonylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C18H19N3O3S/c1-2-3-11-24-17(23)13-6-8-15(9-7-13)20-18(25)21-16(22)14-5-4-10-19-12-14/h4-10,12H,2-3,11H2,1H3,(H2,20,21,22,25) |
InChI Key |
BMBOOUPHQVEIGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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